molecular formula C8H7ClF2N2 B1479303 4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine CAS No. 2032371-80-3

4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine

Cat. No.: B1479303
CAS No.: 2032371-80-3
M. Wt: 204.6 g/mol
InChI Key: GISCZQOBHDTJEJ-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine is a fluorinated pyrimidine derivative with a molecular formula of C₉H₈ClF₂N₂. Its structure features:

  • C-4 chloro substituent: Enhances electrophilicity, facilitating nucleophilic substitution reactions in drug design.
  • C-6 difluoromethyl group: Modulates lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and weak hydrogen-bond acceptor properties .

Fluorinated pyrimidines are pivotal in medicinal chemistry, with applications in anticancer and antiviral agents. The difluoromethyl group specifically balances metabolic stability and bioavailability, making this compound a candidate for lead optimization .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2/c9-6-3-5(7(10)11)12-8(13-6)4-1-2-4/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISCZQOBHDTJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210544
Record name Pyrimidine, 4-chloro-2-cyclopropyl-6-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2032371-80-3
Record name Pyrimidine, 4-chloro-2-cyclopropyl-6-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2032371-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-chloro-2-cyclopropyl-6-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine ring with specific substituents:

  • Chloro group at position 4
  • Cyclopropyl group at position 2
  • Difluoromethyl group at position 6

This unique arrangement contributes to its chemical reactivity and biological interactions.

Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), affecting diverse signaling pathways .

Table 1: Biological Activity Overview

Activity TypeDescription
Phosphodiesterase InhibitionIncreases cAMP and cGMP levels, modulating signaling pathways.
Anti-inflammatory EffectsModulates enzymes like COX and LOX, reducing inflammation markers.
Anticancer PotentialStructural similarities with known anticancer agents suggest potential efficacy.

Cellular Effects

The compound's effects extend to various cell types, influencing cellular metabolism, gene expression, and signaling pathways. For instance, its inhibition of phosphodiesterase can alter the activity of protein kinase A (PKA) and protein kinase G (PKG) pathways, which are crucial for cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism involves binding to the active sites of phosphodiesterase enzymes, leading to their inhibition. This interaction is facilitated by the compound's functional groups that engage with specific amino acid residues in the enzyme's active site. Additionally, it may modulate transcription factors by affecting their phosphorylation status through cyclic nucleotide regulation .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The compounds showed a dose-dependent response in carrageenan-induced paw edema models.
  • Anticancer Research : Preliminary investigations into pyrimidine derivatives have indicated potential anticancer properties. Similar compounds have shown efficacy in inhibiting tumor growth and viral replication, suggesting that this compound may also possess these activities .

Table 2: Case Study Summary

Study FocusFindings
Anti-inflammatory EffectsSignificant COX-2 inhibition; comparable IC50 values to celecoxib.
Anticancer PotentialPromising results in inhibiting tumor growth; further studies needed.

Dosage Effects in Animal Models

Dosage studies indicate that lower doses can provide beneficial effects such as anti-inflammatory properties, while higher doses may lead to toxicity. The therapeutic window is crucial for determining effective dosages for clinical applications .

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, which affects its pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is essential for predicting the compound's behavior in biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents (C-2, C-4, C-6) Molecular Formula Key Properties/Applications Reference
4-Chloro-2-cyclopropyl-6-(2-methylimidazol-1-yl)pyrimidine Cyclopropyl, Cl, 2-methylimidazolyl C₁₁H₁₁ClN₄ Enhanced solubility via polar imidazole; explored in kinase inhibitors
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine Cyclopropyl, Cl, trifluoromethylphenyl C₁₄H₁₀ClF₃N₂ Higher lipophilicity (logP ~3.5); potential CNS penetration due to trifluoromethyl
6-Chloro-4-hydroxypyrimidine Hydroxyl, Cl C₄H₃ClN₂O Low molecular weight (130.54 g/mol); base for functionalization
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl, dimethyl, trifluoromethyl C₇H₇ClF₃N₂ Steric hindrance from dimethyl groups; reduced metabolic clearance
4-Chloro-6-methylpyrimidin-2-amine Cl, methyl, amine C₅H₆ClN₃ Amine group improves hydrogen bonding; moderate antitumoral activity

Substituent Impact Analysis

  • C-2 Position :

    • Cyclopropyl (as in the target compound): Balances hydrophobicity and conformational rigidity, improving target binding .
    • Amine/Imidazole : Polar groups enhance solubility but may reduce blood-brain barrier permeability .
  • C-4 Position :

    • Chloro : Standard leaving group for further derivatization (e.g., Suzuki couplings).
    • Hydroxyl : Found in simpler analogs like 6-chloro-4-hydroxypyrimidine, enabling hydrogen bonding but limiting stability .
  • C-6 Position :

    • Difluoromethyl : Optimal balance between lipophilicity (logP ~2.8) and metabolic resistance .
    • Trifluoromethyl : Increases logP (~3.5) but may lead to off-target interactions due to bulkiness .
    • Methyl/Imidazolyl : Methyl improves stability, while imidazole introduces pH-dependent ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine

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